molecular formula C6H9ClN4O B13318592 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide

Cat. No.: B13318592
M. Wt: 188.61 g/mol
InChI Key: RBOZEHCRIHMNHR-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups, along with the pyrazole ring, contribute to its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.

    2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide: Contains a carbamoyl group instead of a methyl group.

Uniqueness

2-(3-Amino-4-chloro-1H-pyrazol-1-YL)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H9ClN4O

Molecular Weight

188.61 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-N-methylacetamide

InChI

InChI=1S/C6H9ClN4O/c1-9-5(12)3-11-2-4(7)6(8)10-11/h2H,3H2,1H3,(H2,8,10)(H,9,12)

InChI Key

RBOZEHCRIHMNHR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

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